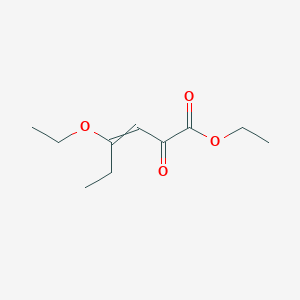
Ethyl 4-ethoxy-2-oxohex-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-ethoxy-2-oxohex-3-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has a unique structure that makes it interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-oxohex-3-enoate can be synthesized through several methods. One common method involves the esterification of 4-ethoxy-2-oxohex-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-ethoxy-2-oxohex-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: The major product is 4-ethoxy-2-oxohex-3-enoic acid.
Reduction: The major product is 4-ethoxy-2-hydroxyhex-3-enoate.
Substitution: The products vary depending on the nucleophile used but can include various substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 4-ethoxy-2-oxohex-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 4-ethoxy-2-oxohex-3-enoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. This hydrolysis results in the formation of 4-ethoxy-2-oxohex-3-enoic acid and ethanol. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the ester bond.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ethoxy and oxo groups.
Methyl butyrate: Another ester with a similar carbon chain length but different substituents.
Ethyl propionate: Similar in structure but with a shorter carbon chain.
Uniqueness
Ethyl 4-ethoxy-2-oxohex-3-enoate is unique due to its specific functional groups, which allow it to participate in a wider range of chemical reactions compared to simpler esters. Its structure also imparts distinct physical and chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
63808-29-7 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 4-ethoxy-2-oxohex-3-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-8(13-5-2)7-9(11)10(12)14-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
HCXOQQBHGJENQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(=O)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
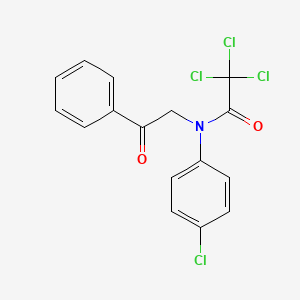
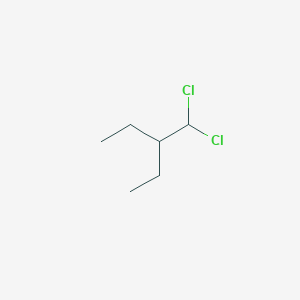
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
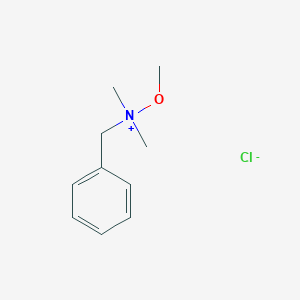
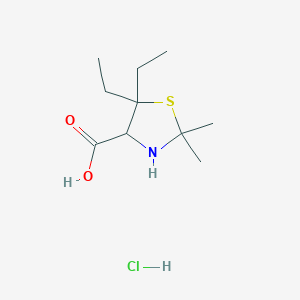
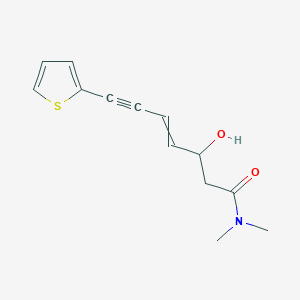

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
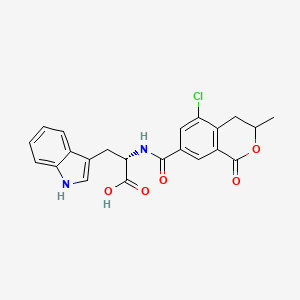
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)

